3-Ethynyl-2-methylpyridin-4-amine
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Overview
Description
3-Ethynyl-2-methylpyridin-4-amine is a heterocyclic organic compound that belongs to the pyridine family It features an ethynyl group at the third position, a methyl group at the second position, and an amine group at the fourth position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-2-methylpyridin-4-amine can be achieved through several methods. One common approach involves the Sonogashira coupling reaction, where a 3-halo-2-methylpyridin-4-amine is reacted with an ethynyl reagent in the presence of a palladium catalyst and a copper co-catalyst . The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. This method allows for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Ethynyl-2-methylpyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
3-Ethynyl-2-methylpyridin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-Ethynyl-2-methylpyridin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can participate in π-π stacking interactions, while the amine group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-2-ethynylpyridin-4-amine
- 3-Ethynyl-4-methylpyridin-2-amine
- 2-Methyl-3-ethynylpyridin-4-amine
Uniqueness
3-Ethynyl-2-methylpyridin-4-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for designing molecules with tailored biological activities and material properties .
Properties
Molecular Formula |
C8H8N2 |
---|---|
Molecular Weight |
132.16 g/mol |
IUPAC Name |
3-ethynyl-2-methylpyridin-4-amine |
InChI |
InChI=1S/C8H8N2/c1-3-7-6(2)10-5-4-8(7)9/h1,4-5H,2H3,(H2,9,10) |
InChI Key |
HJZXDQPYSKMHQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1C#C)N |
Origin of Product |
United States |
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